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Foundational

The Electronic Landscape of 7-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to its Frontier Molecular Orbitals and HOMO-LUMO Gap for Drug Discovery

Foreword: The Significance of Electronic Properties in Modern Drug Development In the intricate dance of molecular recognition that underpins pharmacology, the electronic properties of a drug candidate are paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of Electronic Properties in Modern Drug Development

In the intricate dance of molecular recognition that underpins pharmacology, the electronic properties of a drug candidate are paramount. The distribution of electrons within a molecule, particularly at its frontier—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—governs its reactivity, stability, and ability to interact with biological targets. For researchers and scientists in drug development, a profound understanding of these properties is not merely academic; it is a critical component of rational drug design. This guide delves into the electronic characteristics of 7-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of growing interest, providing both theoretical insights and practical methodologies for its characterization.

The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, a key building block of life. This similarity allows it to interact with a variety of purine-binding proteins, making it a privileged scaffold in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] The addition of a methyl group at the 7-position can significantly influence the molecule's electronic and steric properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.

This document serves as an in-depth technical resource for professionals in the field, offering a comprehensive exploration of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine, with a special focus on its HOMO-LUMO gap.

Theoretical Framework: The Central Role of the HOMO-LUMO Gap

The frontier molecular orbitals, HOMO and LUMO, are at the heart of a molecule's chemical reactivity and electronic behavior. The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate an electron. Conversely, the LUMO is the innermost orbital without electrons and represents the molecule's ability to accept an electron.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial descriptor of a molecule's properties:

  • Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.[2][3]

  • Kinetic Stability: A large HOMO-LUMO gap implies greater kinetic stability, as more energy is required to promote an electron to a higher energy state.[2][3]

  • Electronic Transitions and Color: The energy of the HOMO-LUMO gap corresponds to the energy of the lowest electronic excitation possible for a molecule.[4] This energy often falls within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, meaning the gap can be experimentally determined using UV-Vis spectroscopy.[4]

For drug development professionals, understanding the HOMO-LUMO gap of a molecule like 7-methyl-1H-pyrazolo[3,4-c]pyridine provides invaluable insights into its potential for:

  • Receptor Binding: The ability to donate or accept electrons is fundamental to forming interactions with amino acid residues in a protein's active site.

  • Metabolic Stability: A molecule's reactivity, predicted by its HOMO-LUMO gap, can correlate with its susceptibility to metabolic degradation.

  • Pharmacokinetics: Electronic properties influence a molecule's polarity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodologies for Determining Electronic Properties and the HOMO-LUMO Gap

The electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine can be elucidated through a combination of computational and experimental techniques.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the electronic structure and properties of molecules.[5] It offers a balance between accuracy and computational cost, making it an ideal tool for in-silico studies in drug discovery.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, one can obtain the energies of the molecular orbitals, including the HOMO and LUMO.

Workflow for DFT-Based Calculation of the HOMO-LUMO Gap:

DFT_Workflow start Start: 3D Structure of 7-methyl-1H-pyrazolo[3,4-c]pyridine geom_opt Geometry Optimization start->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation freq_calc->energy_calc Confirmation of Minimum Energy Structure homo_lumo Extraction of HOMO & LUMO Energies energy_calc->homo_lumo Orbital Energies gap_calc Calculation of HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) homo_lumo->gap_calc end End: Predicted Electronic Properties gap_calc->end

Caption: A typical workflow for calculating the HOMO-LUMO gap using DFT.

Detailed Protocol for DFT Calculation:

  • Structure Preparation:

    • Obtain the 3D structure of 7-methyl-1H-pyrazolo[3,4-c]pyridine. This can be done using molecular building software or by retrieving it from a chemical database.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Rationale: This step is crucial as the electronic properties are dependent on the molecular geometry.

    • Typical Method: B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable combination for organic molecules.[5]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • Rationale: This is to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • With the confirmed minimum energy structure, perform a single-point energy calculation using the same level of theory.

    • Rationale: This calculation provides the final, accurate energies of the molecular orbitals.

  • Data Extraction and Analysis:

    • From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.

Table 1: Representative Theoretical Electronic Properties of a Pyrazolopyridine Derivative

ParameterSymbolRepresentative Value (eV)
HOMO EnergyEHOMO-5.885[2]
LUMO EnergyELUMO-1.911[2]
HOMO-LUMO Gap ΔE 3.975 [2]
Ionization PotentialI ≈ -EHOMO5.885
Electron AffinityA ≈ -ELUMO1.911
Chemical Hardnessη = (I - A) / 21.987[2]
Electronegativityχ = (I + A) / 23.898[2]

Note: The values presented are for a related pyrazolopyridine derivative and serve as an illustrative example. The actual values for 7-methyl-1H-pyrazolo[3,4-c]pyridine would need to be calculated specifically for that molecule.

Experimental Approaches

Experimental methods provide a real-world validation of the computationally predicted electronic properties.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition can be used to estimate the experimental HOMO-LUMO gap.[4]

Experimental Workflow for UV-Vis Spectroscopy:

UVVis_Workflow start Start: Synthesized 7-methyl-1H-pyrazolo[3,4-c]pyridine dissolve Dissolve in a suitable solvent (e.g., ethanol, acetonitrile) start->dissolve spectrometer Place solution in a cuvette and insert into a UV-Vis spectrophotometer dissolve->spectrometer scan Scan a range of UV-Vis wavelengths (e.g., 200-800 nm) spectrometer->scan spectrum Obtain the absorption spectrum scan->spectrum lambda_max Identify the wavelength of maximum absorption (λmax) spectrum->lambda_max gap_calc Calculate the HOMO-LUMO gap using Planck's equation lambda_max->gap_calc end End: Experimental HOMO-LUMO Gap gap_calc->end

Caption: Workflow for the experimental determination of the HOMO-LUMO gap using UV-Vis spectroscopy.

Calculation of the HOMO-LUMO Gap from λmax:

The energy of the electronic transition (ΔE) can be calculated using the following equation:

ΔE (eV) = 1240 / λmax (nm)

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the energies of the HOMO and LUMO, respectively.

  • Oxidation Potential (Eox): Corresponds to the energy required to remove an electron from the HOMO.

  • Reduction Potential (Ered): Corresponds to the energy gained when an electron is added to the LUMO.

The HOMO and LUMO energies can be estimated using empirical equations that relate them to the measured oxidation and reduction potentials against a reference electrode (e.g., ferrocene/ferrocenium couple).

Synthesis of the 7-methyl-1H-pyrazolo[3,4-c]pyridine Scaffold

A robust understanding of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine is predicated on the ability to synthesize the molecule. Recent advances in synthetic organic chemistry have provided efficient routes to the pyrazolo[3,4-c]pyridine core.

One common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine framework. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which can serve as versatile intermediates for further functionalization, including the introduction of a methyl group at the 7-position through selective metalation and subsequent reaction with an electrophile.[1][6]

The synthesis of pyrazolo[3,4-b]pyridines, a closely related isomer, often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[7][8] Similar strategies could potentially be adapted for the synthesis of the [3,4-c] isomer.

Conclusion and Future Directions

The electronic properties, particularly the HOMO-LUMO gap, of 7-methyl-1H-pyrazolo[3,4-c]pyridine are fundamental to its potential as a drug candidate. A comprehensive characterization using both computational and experimental methods provides a powerful platform for understanding its reactivity, stability, and interactions with biological targets.

For researchers in drug discovery, the methodologies outlined in this guide offer a clear path to elucidating the electronic landscape of this promising heterocyclic scaffold. Future work should focus on the direct calculation and experimental validation of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives. Correlating these properties with their biological activity will be instrumental in the rational design of novel and effective therapeutics. The ability to modulate the HOMO-LUMO gap through synthetic modifications will undoubtedly be a key strategy in optimizing the pharmacological profile of this important class of molecules.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Deriv
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • HOMO-LUMO Energy Gap. Schrödinger.
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul
  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Methyl-1H-pyrazolo[3,4-c]pyridine as a Privileged Scaffold in Kinase Inhibitor Design and Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, overcoming the metabolic liabilities and suboptimal physicochemical properties of traditional heterocycles (such as indoles and indazoles) is a per...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, overcoming the metabolic liabilities and suboptimal physicochemical properties of traditional heterocycles (such as indoles and indazoles) is a persistent challenge. The 1H-pyrazolo[3,4-c]pyridine core has emerged as a highly versatile, privileged bioisostere. Specifically, the 7-methyl-1H-pyrazolo[3,4-c]pyridine derivative serves as an advanced building block in Fragment-Based Drug Discovery (FBDD) and targeted kinase inhibitor design [1].

As a Senior Application Scientist, I frequently leverage this scaffold when optimizing hit-to-lead trajectories. The strategic placement of the methyl group at the C-7 position serves three crucial mechanistic functions:

  • Steric Shielding: It blocks N-oxidation at the adjacent pyridine nitrogen, significantly improving the metabolic half-life of the compound.

  • Conformational Locking: During target engagement, the C-7 methyl group restricts the dihedral angle of appended functional groups, forcing the pyrazole nitrogen atoms into an optimal geometry to act as bidentate hydrogen-bond donors/acceptors within the ATP-binding hinge region of kinases [2].

  • Vectorial Control: In synthetic elaboration, the methyl group sterically directs electrophilic aromatic substitution and C-H activation toward the C-3 and C-5 vectors, enabling highly predictable functionalization [1].

This scaffold has demonstrated exceptional utility in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors for inflammatory diseases [3] and Pim kinase (Pim-1/2/3) inhibitors for oncology [4].

Physicochemical Profiling & Scaffold Advantages

When designing oral therapeutics, replacing an indole core with a pyrazolo[3,4-c]pyridine drastically alters the physicochemical landscape. The introduction of additional nitrogen atoms lowers the partition coefficient (LogP), thereby enhancing aqueous solubility and reducing non-specific protein binding—a critical factor in reducing toxicity and improving the therapeutic index [2].

Table 1: Quantitative Physicochemical Comparison of Hinge-Binding Scaffolds

Scaffold CoreLogP (calc)*H-Bond DonorsH-Bond AcceptorsPrimary Medicinal Chemistry Utility
Indole ~2.110Traditional privileged scaffold; high lipophilicity, prone to CYP450 oxidation.
1H-Indazole ~1.811Improved water solubility; common hinge binder in early kinase inhibitors.
1H-Pyrazolo[3,4-c]pyridine ~1.112Bioisostere for purines; superior aqueous solubility; multi-vector functionalization.
7-Methyl-1H-pyrazolo[3,4-c]pyridine ~1.412Sterically directed scaffold; optimized for specific hydrophobic pocket engagement.

*Calculated LogP values are representative estimates for the unsubstituted core structures.

Mechanistic Pathway Visualization

To understand the therapeutic value of 7-methyl-1H-pyrazolo[3,4-c]pyridine derivatives, we must visualize their role in target pathways. For example, in the treatment of inflammatory and neurodegenerative diseases, derivatives of this scaffold act as potent inhibitors of RIP1 kinase, effectively halting the necroptosis signaling cascade[3].

G TNF TNF-α / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIP1 RIP1 Kinase Activation Complex1->RIP1 Necrosome Necrosome Complex (RIP1/RIP3) RIP1->Necrosome Inhibitor 7-Methyl-Pyrazolo[3,4-c]pyridine Derivative (Inhibitor) Inhibitor->RIP1 Blocks ATP Pocket Necroptosis Necroptosis / Cell Death Necrosome->Necroptosis

Figure 1: Inhibition of the RIP1 kinase-mediated necroptosis pathway by pyrazolo[3,4-c]pyridines.

Advanced Experimental Protocols

The following protocols detail the synthetic elaboration of the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold and its subsequent biological validation. These methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Vectorial Functionalization via Iridium-Catalyzed C-H Borylation

Objective: To selectively functionalize the C-3 position of 7-methyl-1H-pyrazolo[3,4-c]pyridine for downstream Suzuki-Miyaura cross-coupling, generating a library of kinase inhibitors [1].

Reagents & Materials:

  • 7-Methyl-1H-pyrazolo[3,4-c]pyridine (N1-SEM protected)

  • Bis(pinacolato)diboron (B2pin2)

  • [Ir(OMe)(COD)]2 (Catalyst)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy) (Ligand)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]2 (1.5 mol%) and dtbpy (3.0 mol%) in dry MTBE.

    • Causality: The dtbpy ligand is strictly required because its steric bulk prevents catalyst aggregation and directs the Iridium complex away from the sterically hindered C-7 methyl group, ensuring exclusive C-H activation at the C-3 position.

  • Reaction Assembly: Add B2pin2 (1.2 equiv) to the catalyst solution and stir for 5 minutes until the solution turns deep red, indicating the formation of the active Ir-boryl species. Add the N1-SEM protected 7-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 equiv).

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 45 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, minimizing the thermal degradation of the pyrazolo-pyridine core that often occurs under prolonged conventional reflux.

  • System Validation (QC Check): Withdraw a 5 µL aliquot, dilute in 100 µL LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Self-Validating Step: The reaction is validated only when the starting material peak (m/z [M+H]+) is completely depleted and replaced by the borylated intermediate (m/z [M+Pin]+). Do not proceed to cross-coupling until >95% conversion is confirmed.

  • Downstream Coupling: The crude borylated mixture can be used directly in a one-pot Suzuki-Miyaura coupling by adding the desired aryl halide, Pd(dppf)Cl2, and aqueous K2CO3, followed by heating at 80 °C for 12 hours.

Protocol B: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the synthesized 7-methyl-1H-pyrazolo[3,4-c]pyridine derivatives against target kinases (e.g., RIP1 or Pim-1) [3, 4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1% in the assay, which prevents solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase (e.g., RIP1) and specific peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation (ADP-Glo): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

    • Causality: The ADP-Glo format is chosen because it directly measures the product (ADP) rather than relying on phospho-specific antibodies, making it universally applicable to any kinase target while avoiding antibody-related artifacts.

  • System Validation (QC Check): Read luminescence on a microplate reader.

    • Self-Validating Step: Calculate the Z'-factor using control wells (DMSO only as negative control; 10 µM Staurosporine or GSK2982772 as positive control). The assay is validated if Z' > 0.6 . If Z' < 0.6, the data must be discarded due to high variance or reagent degradation, and the assay must be repeated.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL:[Link]

  • Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions Source: Organic Letters (ACS Publications) URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (KR20140071361A)
Application

Application Note: Regioselective Functionalization of 7-Methyl-1H-pyrazolo[3,4-c]pyridine for Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in fragment-based drug discovery (FBDD) due to its purine-like bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in fragment-based drug discovery (FBDD) due to its purine-like bioisosterism and ability to form robust hydrogen-bonding networks within kinase hinge regions . When the C-7 position is occupied by a methyl group—forming 7-methyl-1H-pyrazolo[3,4-c]pyridine —the chemical reactivity of the core is fundamentally altered. The steric bulk and electronic contribution of the C-7 methyl group block direct C-7 ring metalation, forcing researchers to exploit alternative growth vectors to elaborate the fragment into a lead-like molecule.

As an Application Scientist, understanding the inherent electronic asymmetry of this fused bicyclic system is critical for designing self-validating synthetic protocols. The functionalization strategy relies on three distinct mechanistic pathways:

  • Electrophilic Aromatic Substitution (SEAr) at C-3 : The pyrazole ring is significantly more electron-rich than the fused pyridine ring. The HOMO is localized over the pyrazole moiety, making the C-3 position highly susceptible to electrophilic attack (e.g., halogenation) without the need for transition-metal catalysts.

  • Sterically-Driven C–H Activation at C-5 : The pyridine ring is electron-deficient, making SEAr impossible. However, transition-metal-catalyzed C–H borylation is governed by steric rather than electronic factors. With N-1 protected and C-7 occupied by a methyl group, C-5 becomes the most sterically accessible C–H bond.

  • Lateral Metalation at the C-7 Methyl : While the C-7 ring carbon is blocked, the methyl group itself is highly acidic (pKa ~ 34) because it is situated α to the pyridine nitrogen (N-6). Using a non-nucleophilic, sterically hindered base like TMPMgCl·LiCl (Knochel-Hauser base) allows for chemoselective deprotonation of the methyl group over nucleophilic addition to the pyridine ring, generating a benzylic-type organometallic intermediate .

Orthogonal Functionalization Workflows

VectorialFunctionalization SM 7-Methyl-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) N1 N-1 Alkylation Thermodynamic Control SM->N1 NaH / R-X C3 C-3 Halogenation Electrophilic Aromatic Substitution SM->C3 NIS / DMF C5 C-5 C-H Borylation Sterically Driven Ir-Catalysis SM->C5 [Ir(OMe)(cod)]2 B2pin2 C7 C-7 Lateral Metalation Deprotonation of α-Methyl SM->C7 TMPMgCl·LiCl Electrophile

Orthogonal functionalization vectors for the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold.

Quantitative Data: Reaction Parameters & Selectivity

The following table summarizes the optimized reaction conditions, expected yields, and regioselectivity metrics for elaborating the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold.

Functionalization VectorTarget PositionCatalyst / ReagentsIntermediate / MechanismTypical Yield (%)Regioselectivity
Pyrazole Core C-3NIS, DMFSEAr / Wheland Intermediate85–95%>99:1 (C-3 over C-5)
Pyridine Core C-5[Ir(OMe)(cod)]₂dtbpy, B₂pin₂Sterically-driven C–H Borylation65–80%>95:5 (C-5 over C-4)
Lateral Vector C-7 (Methyl)TMPMgCl·LiCl, THFBenzylic Deprotonation / Lateral Metalation60–75%>99:1 (Lateral over Ring)
N-Alkylation N-1NaH, R-X, DMFThermodynamic Deprotonation75–90%~85:15 (N-1 over N-2)

Standard Operating Protocols (SOPs)

SOP 1: Regioselective C-3 Iodination via SEAr

Objective: Introduce an iodine handle at C-3 for downstream Suzuki-Miyaura or Sonogashira cross-coupling. Rationale: N-Iodosuccinimide (NIS) is a mild electrophilic iodine source. The electron-rich nature of the pyrazole ring directs the attack exclusively to C-3, avoiding the electron-deficient pyridine ring.

Step-by-Step Procedure:

  • Charge an oven-dried 50 mL round-bottom flask with 7-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Dissolve the starting material in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Shield the flask from light using aluminum foil.

  • Add N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 equiv) in a single portion.

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction by adding 10 mL of 10% aqueous Na₂S₂O₃ to reduce unreacted iodine species. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC: Analyze the crude product via ¹H NMR. The protocol is validated by the complete disappearance of the characteristic pyrazole C-3 proton singlet (typically observed around δ 8.0–8.2 ppm). LC-MS should confirm a mass shift of +126 Da [M+H]⁺.

SOP 2: C-5 Iridium-Catalyzed C–H Borylation

Objective: Functionalize the sterically accessible C-5 position on the pyridine ring. Rationale: To prevent N–H borylation and direct the steric environment, N-1 must be pre-protected (e.g., with a THP or Trityl group). With N-1 protected and C-7 occupied by a methyl, the C-5 position is the only sterically unhindered C–H bond available for the bulky [Ir(dtbpy)] catalyst complex.

Step-by-Step Procedure:

  • Inside a nitrogen-filled glovebox, charge a Schlenk tube with [Ir(OMe)(cod)]₂ (0.03 mmol, 3 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.06 mmol, 6 mol%).

  • Add anhydrous MTBE (5 mL) and stir for 10 minutes until the solution turns deep red, indicating active catalyst formation.

  • Add bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 1.5 equiv) and N-1 protected 7-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove iridium residues. Concentrate the filtrate and purify via flash column chromatography.

  • Validation & QC: ¹H NMR will show the disappearance of the C-5 proton (typically a doublet/singlet around δ 7.5–7.8 ppm) and the emergence of a strong 12H singlet at δ 1.34 ppm corresponding to the newly installed pinacol ester methyl groups.

SOP 3: C-7 Lateral Metalation via Knochel-Hauser Base

Objective: Extend the fragment along the C-7 vector by functionalizing the α -methyl group. Rationale: The C-7 methyl protons are kinetically acidic due to resonance stabilization of the resulting carbanion by the adjacent N-6 pyridine nitrogen. TMPMgCl·LiCl provides the necessary basicity without acting as a nucleophile, preventing unwanted Chichibabin-type additions to the pyridine core .

Step-by-Step Procedure:

  • Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Dissolve N-1 protected 7-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (8 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 mmol, 1.2 equiv) over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete lateral metalation.

  • Add the desired electrophile (e.g., benzaldehyde, 1.5 mmol, 1.5 equiv) neat or as a solution in THF.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry the organic layers over MgSO₄, and concentrate.

  • Validation & QC: ¹H NMR will reveal the transformation of the C-7 methyl group (originally a 3H singlet around δ 2.6–2.8 ppm) into a 2H multiplet or singlet (depending on the electrophile), alongside the appearance of new signals corresponding to the trapped electrophile (e.g., a benzylic CH-OH signal around δ 4.8 ppm).

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines RSC Advances, 2023, 13, 33811-33816. URL:[Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets Nature Communications, 2020, 11, 4443. URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Journal of Medicinal Chemistry, 2018, 61(6), 2384-2409. URL:[Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Organic Letters, 2018, 20(11), 3233–3236. URL:[Link]

Method

Application Notes and Protocols for the Transition-Metal Catalyzed C-H Activation of 7-Methyl-1H-pyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its functionalization is of paramount importance for the development of new therapeutic agents. This application note provides a comprehensive guide to the transition-metal-catalyzed C-H activation of a key derivative, 7-methyl-1H-pyrazolo[3,4-c]pyridine. We will delve into the mechanistic underpinnings, explore potential catalytic systems, and present detailed protocols to facilitate the strategic modification of this important molecular framework. This document is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, enabling the efficient and regioselective elaboration of the pyrazolo[3,4-c]pyridine core.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines and the Power of C-H Activation

The fusion of pyrazole and pyridine rings in the pyrazolo[3,4-c]pyridine system creates a unique electronic landscape and a three-dimensional structure that is highly sought after in drug design.[1] The development of efficient and selective methods to functionalize this scaffold is crucial for generating libraries of diverse compounds for biological screening. Traditional cross-coupling reactions, while powerful, often require the pre-functionalization of the heterocyclic core, adding steps and generating waste.[2][3]

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in modern organic synthesis.[4] By directly converting inert C-H bonds into new C-C or C-heteroatom bonds, this approach offers a more atom- and step-economical route to molecular complexity.[5] For a molecule like 7-methyl-1H-pyrazolo[3,4-c]pyridine, C-H activation presents an attractive opportunity for late-stage functionalization, allowing for the rapid diversification of advanced intermediates.

This guide will focus on the practical application of transition-metal catalysis for the C-H activation of 7-methyl-1H-pyrazolo[3,4-c]pyridine, with a particular emphasis on understanding the factors that govern regioselectivity and reactivity.

Mechanistic Considerations: Directing Effects and Catalytic Cycles

The regiochemical outcome of a C-H activation reaction on the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold is dictated by the inherent directing ability of the nitrogen atoms within the bicyclic system. Both the pyridine nitrogen and the pyrazole nitrogens can act as coordinating sites for the transition metal catalyst, directing the activation to specific C-H bonds.[6][7][8][9]

The Role of Directing Groups

The pyridine nitrogen is a well-established directing group in C-H activation, typically favoring functionalization at the C-6 position.[4][9] Similarly, the pyrazole moiety can direct C-H activation, with the N2 nitrogen often facilitating functionalization at the C3 position of the pyrazole ring.[2][10] The presence of multiple potential directing groups in 7-methyl-1H-pyrazolo[3,4-c]pyridine makes regioselective functionalization a challenge that requires careful catalyst and reaction condition optimization.

Plausible Catalytic Cycles

The two most common classes of catalysts for the C-H activation of N-heterocycles are those based on rhodium and palladium.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts, particularly those of the type [Cp*RhCl2]2, are highly effective for the C-H activation of a wide range of heterocycles.[11][12] The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway.[13]

G cluster_0 Rhodium-Catalyzed C-H Activation Cycle Start [Cp*RhL2]+ Coordination Coordination to Pyrazolo[3,4-c]pyridine Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Base Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle Oxidative_Addition Oxidative Addition of Coupling Partner (e.g., Alkyne) Rhodacycle->Oxidative_Addition Insertion Migratory Insertion Oxidative_Addition->Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Product Functionalized Pyrazolo[3,4-c]pyridine Reductive_Elimination->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Start

Caption: Proposed catalytic cycle for Rhodium-catalyzed C-H activation.

Palladium-Catalyzed C-H Activation: Palladium catalysts are also widely used for C-H functionalization and often operate through a similar CMD mechanism. Palladium catalysis can be particularly effective for direct arylation reactions.[14]

G cluster_1 Palladium-Catalyzed C-H Activation Cycle Pd_Start Pd(II) Catalyst Pd_Coordination Coordination to Pyrazolo[3,4-c]pyridine Pd_Start->Pd_Coordination Pd_CMD Concerted Metalation- Deprotonation (CMD) Pd_Coordination->Pd_CMD Base Palladacycle Palladacycle Intermediate Pd_CMD->Palladacycle Pd_Oxidative_Addition Oxidative Addition of Coupling Partner (e.g., Aryl Halide) Palladacycle->Pd_Oxidative_Addition Pd_Reductive_Elimination Reductive Elimination Pd_Oxidative_Addition->Pd_Reductive_Elimination Pd_Product Functionalized Pyrazolo[3,4-c]pyridine Pd_Reductive_Elimination->Pd_Product Pd_Regeneration Catalyst Regeneration Pd_Product->Pd_Regeneration Pd_Regeneration->Pd_Start Oxidant

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Methyl-1H-pyrazolo[3,4-c]pyridine Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. Because this fused bicyclic heterocycle is a privileged structure in drug discovery, optimizing its overall yield is critical.

Functionalizing pyridines prior to annulation often requires multistep sequences that suffer from poor steric control and low yields[1]. To bypass these limitations, we recommend two robust, self-validating workflows: Route A (De Novo Cyclization) for early-stage scaffold generation, and Route B (Late-Stage Functionalization) for elaborating pre-formed cores.

Below, you will find the mechanistic logic, step-by-step protocols, and targeted troubleshooting guides for both pathways.

Mechanistic Workflow & Pathway

Workflow SM1 3-Amino-2,4-dimethylpyridine Diazo Non-Aqueous Diazotization (Isoamyl Nitrite) SM1->Diazo Route A: De Novo Cyclize Intramolecular Cyclization (KOAc, 80°C) Diazo->Cyclize Route A: De Novo Target 7-methyl-1H-pyrazolo[3,4-c]pyridine Cyclize->Target Route A: De Novo SM2 1H-pyrazolo[3,4-c]pyridine Protect N-1 Protection (SEM-Cl) SM2->Protect Route B: Late-Stage Metalate C-7 Directed Metalation (TMPMgCl·LiCl) Protect->Metalate Route B: Late-Stage Methylate Electrophilic Trapping (MeI) Metalate->Methylate Route B: Late-Stage Methylate->Target Route B: Late-Stage

Fig 1: Divergent workflows for 7-methyl-1H-pyrazolo[3,4-c]pyridine via de novo and late-stage routes.

Route A: De Novo Synthesis (Diazotization-Cyclization)

Causality & Logic

This route leverages the built-in regiochemistry of 3-amino-2,4-dimethylpyridine . When the C3-amine is diazotized, the adjacent C4-methyl group (activated by the electron-deficient pyridine ring) tautomerizes to attack the diazonium nitrogen, forming the pyrazole ring. The C2-methyl group remains unreacted and perfectly maps to the C7 position of the final pyrazolo[3,4-c]pyridine scaffold.

Self-Validating Protocol
  • Preparation: Dissolve 3-amino-2,4-dimethylpyridine (1.0 eq) in anhydrous THF (0.2 M). Add potassium acetate (KOAc, 1.2 eq).

    • Validation Check: The solution should be a pale yellow, homogeneous mixture.

  • Diazotization: Cool the reactor to 0 °C. Add isoamyl nitrite (1.1 eq) dropwise over 15 minutes.

    • Validation Check: The solution will transition to a deep orange/red, confirming diazonium formation. Quenching a 10 µL aliquot in MeOH for LC-MS should reveal the diazonium mass or its methoxy adduct.

  • Cyclization: Heat the reaction mixture to 80 °C for 12 hours.

    • Validation Check: Nitrogen gas evolution will be visually apparent. The reaction is complete when TLC (10% MeOH/DCM) shows the disappearance of the orange diazonium spot and the emergence of a highly UV-active blue fluorescent spot at 254 nm.

  • Purification: Concentrate and purify via silica gel chromatography using a gradient of dichloromethane and methanol (typically 9:1 v/v), which is highly effective for pyrazolopyridines[2].

Troubleshooting & FAQs (Route A)

Q: Why is my yield suffering from the formation of 3-hydroxy-2,4-dimethylpyridine? A: This is the classic phenol byproduct caused by the hydrolysis of the diazonium salt. If you are using aqueous NaNO₂/HCl, water acts as a nucleophile. Solution: Switch entirely to the non-aqueous Sandmeyer-type conditions described in the protocol (isoamyl nitrite in THF).

Q: The cyclization stalls at the diazonium stage. How do I push it forward? A: Intramolecular cyclization requires the deprotonation of the C4-methyl group to form the reactive enamine intermediate. If the environment is too acidic, this tautomerization cannot occur. Solution: Ensure KOAc is present as a mild base buffer, and maintain heating at 80 °C to overcome the activation energy barrier.

Route B: Late-Stage Functionalization (Directed Metalation)

Causality & Logic

If you are starting from a pre-formed 1H-pyrazolo[3,4-c]pyridine core, C-H functionalization is required. We utilize Knochel’s base (TMPMgCl·LiCl) because its high kinetic basicity and low nucleophilicity prevent unwanted addition to the pyridine ring. However, the pyrazole nitrogen must be protected. The choice of protecting group dictates regioselectivity: N-2 protection directs metalation to C-3, whereas N-1 protection forces metalation to the desired C-7 position[3].

Self-Validating Protocol
  • N-1 Protection: React 1H-pyrazolo[3,4-c]pyridine with SEM-Cl (1.1 eq) and NaH (1.2 eq) in THF at 0 °C to room temperature.

    • Validation Check: LC-MS must confirm the M+SEM mass. ¹H-NMR is critical here to ensure N-1 regiochemistry (absence of the N-H proton and appropriate shifting of the C3-H).

  • Metalation: Cool the rigorously dried N-1 protected intermediate to -40 °C in anhydrous THF. Dropwise add TMPMgCl·LiCl (1.2 eq). Stir for 30 minutes.

    • Validation Check: The mixture will darken to a deep red/brown, indicating the formation of the C-7 organomagnesium species.

  • Electrophilic Trapping: Add methyl iodide (MeI, 1.5 eq) and allow the reaction to warm to 25 °C.

    • Validation Check: The dark color will fade to a lighter amber. Quenching an aliquot with D₂O should show no deuterium incorporation by mass spectrometry, confirming complete methylation.

  • Deprotection: Stir the intermediate in TFA/DCM (1:1) at room temperature, followed by a basic workup to yield the final product.

Troubleshooting & FAQs (Route B)

Q: I am getting methylation at C-3 instead of C-7. Why? A: You likely have a mixture of N-1 and N-2 protected tautomers. As demonstrated in recent literature, N-2 SEM protection exclusively directs metalation to C-3[3]. Solution: Perform strict chromatographic separation of the N-1 and N-2 isomers before proceeding to the metalation step.

Q: The metalation step consistently yields <20% product, with mostly recovered starting material. What went wrong? A: TMPMgCl·LiCl is highly sensitive to moisture and degrades over time. Solution: Always titrate your Knochel's base against iodine or a known standard before use. Additionally, ensure your N-protected starting material is rigorously dried via azeotropic distillation with toluene prior to the reaction.

Quantitative Data Summary

To aid in route selection, the following table summarizes the quantitative performance metrics of both optimized pathways:

Synthetic RouteKey ReagentsTypical Overall YieldRegioselectivityKey ByproductScalability
Route A: De Novo Cyclization Isoamyl nitrite, KOAc, THF65 - 75%N/A (Built-in via SM)3-hydroxy-2,4-dimethylpyridineHigh (Up to 50g)
Route B: Late-Stage Functionalization SEM-Cl, TMPMgCl·LiCl, MeI45 - 55%Highly dependent on N-1 vs N-2 PG3-methyl-1H-pyrazolo[3,4-c]pyridineModerate (<10g)

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL
  • Title: Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions Source: Organic Letters - ACS Publications URL
  • Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: PMC URL

Sources

Optimization

overcoming solubility issues of 7-methyl-1H-pyrazolo[3,4-c]pyridine in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support center for 7-methyl-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for 7-methyl-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media during their experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is both technically accurate and grounded in practical, field-proven insights. This guide is structured in a question-and-answer format to directly address the common challenges you may face.

Understanding the Molecule: Physicochemical Properties

Estimated Physicochemical Properties:

PropertyEstimated Value/RangeRationale & Implications for Solubility
pKa (basic) 4.0 - 6.0The pyridine and pyrazole rings contain basic nitrogen atoms that can be protonated. The exact pKa is crucial for developing a pH-dependent solubility strategy. In acidic conditions (pH < pKa), the compound will be protonated and exist as a more soluble salt form.
LogP 1.0 - 2.5This estimated range suggests a compound with moderate lipophilicity. While not highly insoluble, it can still present challenges in purely aqueous media, especially at neutral pH.
Aqueous Solubility Poor to moderate at neutral pHDue to its moderate lipophilicity and basic nature, the free base form at neutral pH is expected to have limited aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving 7-methyl-1H-pyrazolo[3,4-c]pyridine in my aqueous buffer (e.g., PBS at pH 7.4) for my in vitro assay. What is the first thing I should try?

A1: pH Adjustment is the most straightforward initial approach.

Given the basic nature of the pyrazolopyridine core, the solubility of 7-methyl-1H-pyrazolo[3,4-c]pyridine is expected to be highly pH-dependent.[2][3] The uncharged, free base form, which predominates at neutral and basic pH, is likely to be less soluble than its protonated, salt form at acidic pH.

Troubleshooting Workflow for pH Adjustment:

start Start: Undissolved Compound in Aqueous Buffer prepare_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). start->prepare_stock add_to_buffer Add a small aliquot of the stock solution to your aqueous buffer. prepare_stock->add_to_buffer observe_precipitation Observe for precipitation. add_to_buffer->observe_precipitation adjust_ph If precipitation occurs, incrementally add a dilute acid (e.g., 0.1 M HCl) to lower the pH. observe_precipitation->adjust_ph Precipitation observed check_dissolution Monitor for dissolution of the precipitate. adjust_ph->check_dissolution determine_soluble_ph Determine the pH at which the compound is fully dissolved. check_dissolution->determine_soluble_ph ph_compatibility Is the final pH compatible with your experimental system? determine_soluble_ph->ph_compatibility proceed Proceed with the experiment. ph_compatibility->proceed Yes alternative Consider alternative solubilization methods (Co-solvents, Excipients). ph_compatibility->alternative No

Caption: Workflow for pH-dependent solubilization.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a Concentrated Stock Solution: Dissolve the 7-methyl-1H-pyrazolo[3,4-c]pyridine in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4]

  • Initial Dilution: Add a small aliquot of the organic stock solution to your aqueous buffer with vigorous stirring.

  • Observe for Precipitation: If the compound precipitates, it indicates that its solubility limit has been exceeded in the aqueous buffer at that pH.

  • Titrate with Acid: While stirring, add small increments of a dilute acid (e.g., 0.1 M HCl). Monitor the pH and observe the solution for clarity.

  • Determine Soluble pH: Note the pH at which the compound fully dissolves. This will give you an indication of the pH range required to maintain its solubility.

  • Assess Experimental Compatibility: Crucially, you must determine if this acidic pH is compatible with your cells, proteins, or other biological components in your assay.[5] If the required pH is too low, it may compromise your experiment, and you should consider other strategies.

Q2: Adjusting the pH is not a viable option for my experiment. What should I try next?

A2: The use of co-solvents is a common and effective secondary strategy.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7][8]

Commonly Used Co-solvents in Biological Research:

Co-solventTypical Starting ConcentrationConsiderations & Best Practices
Dimethyl Sulfoxide (DMSO) 0.1% - 1% (v/v)Widely used, but can have biological effects at higher concentrations. Always run a vehicle control in your experiments.
Ethanol 1% - 5% (v/v)Generally well-tolerated by many cell lines at low concentrations. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5% - 20% (v/v)A less toxic option, often used in preclinical formulations.[7][9]
Propylene Glycol 5% - 20% (v/v)Another low-toxicity option, frequently used in pharmaceutical preparations.[6]

Experimental Approach for Co-solvent Use:

start Start: pH adjustment is not feasible. prepare_stock Prepare a concentrated stock solution in the chosen co-solvent (e.g., 100% DMSO). start->prepare_stock titrate_co_solvent Prepare a series of aqueous buffer solutions with increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). prepare_stock->titrate_co_solvent add_compound Add the same final concentration of the compound to each co-solvent/buffer mixture. titrate_co_solvent->add_compound determine_solubility Identify the minimum co-solvent concentration that maintains the compound in solution. add_compound->determine_solubility vehicle_control Crucially, run a vehicle control with the same concentration of co-solvent to assess its effect on your assay. determine_solubility->vehicle_control proceed Proceed with the experiment using the determined co-solvent concentration. vehicle_control->proceed

Sources

Troubleshooting

troubleshooting crystallization and precipitation of 7-methyl-1H-pyrazolo[3,4-c]pyridine

As a Senior Application Scientist, I have designed this technical support guide to move beyond empirical trial-and-error. The crystallization of fused bicyclic heteroaromatics like 7-methyl-1H-pyrazolo[3,4-c]pyridine req...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond empirical trial-and-error. The crystallization of fused bicyclic heteroaromatics like 7-methyl-1H-pyrazolo[3,4-c]pyridine requires a precise understanding of thermodynamics and molecular interactions. This guide maps the causality behind common experimental failures and provides self-validating workflows to ensure robust, scalable isolation of your target compound.

Mechanistic Diagnostics Workflow

Before altering your solvent system, you must identify the thermodynamic failure point of your current process. The following diagnostic matrix illustrates the logical progression for troubleshooting the most common isolation anomalies encountered with the pyrazolo[3,4-c]pyridine scaffold.

TroubleshootingMatrix A Crystallization Anomaly 7-methyl-1H-pyrazolo[3,4-c]pyridine B1 Liquid-Liquid Phase Separation (Oiling Out) A->B1 B2 Needle-like Habit & Solvent Entrapment A->B2 B3 Recalcitrant Free Base (No Nucleation) A->B3 C1 Optimize Cooling Profile & Introduce Seed Bed B1->C1 Shift Thermodynamic Pathway C2 Temperature Cycling (Ostwald Ripening) B2->C2 Promote 3D Growth C3 Salt Formation (Tosylate/Mesylate) B3->C3 Increase Lattice Energy

Diagnostic matrix for resolving pyrazolo[3,4-c]pyridine crystallization anomalies.

Critical FAQs & Troubleshooting

Q1: Why does my 7-methyl-1H-pyrazolo[3,4-c]pyridine "oil out" (liquid-liquid phase separation) instead of forming a crystalline solid during cooling? A1: Oiling out occurs when the system's supersaturation trajectory crosses the binodal curve before intersecting the solubility curve. For heterocyclic scaffolds like pyrazolo[3,4-c]pyridines, strong intermolecular hydrogen bonding competes with solvent-solute interactions, leading to a metastable, solute-rich liquid phase rather than an ordered crystal lattice. To resolve this, you must shift the thermodynamic pathway. Lowering the initial concentration or implementing a slower, non-linear cooling profile allows the system to remain within the metastable zone[1]. Furthermore, introducing seed crystals at the cloud point bypasses the high energy barrier required for primary nucleation.

Q2: How do I select the optimal solvent/anti-solvent system for this specific scaffold? A2: 1H-pyrazolo[3,4-c]pyridine derivatives exhibit significantly poor aqueous solubility (often ranging from 0.71 μM to 15.9 μM at physiological pH)[2]. However, they demonstrate excellent solubility in polar aprotic and halogenated solvents. A highly effective, field-proven anti-solvent approach utilizes an Ethyl Acetate (EtOAc) / Hexanes system[3]. The causality here relies on leveraging the high solubility in EtOAc to maintain a concentrated monomeric state, while the controlled addition of non-polar hexanes precisely modulates supersaturation.

Q3: My isolated crystals are fine needles that trap mother liquor and exhibit poor bulk flow. How can I improve the crystal habit? A3: Needle-like habits are notoriously common with planar bicyclic aromatics due to rapid, kinetically driven 1D growth along the π-π stacking axis. To correct this and promote 3D growth, you must implement Temperature Cycling (Ostwald Ripening)[1]. By oscillating the temperature (e.g., heating to 55 °C, holding, then cooling to 20 °C over several cycles), the smaller, kinetically favored fine needles dissolve due to their higher surface energy. The solute then redeposits onto the larger, thermodynamically stable prismatic crystals, effectively increasing the mean particle size and mitigating solvent entrapment.

Q4: The free base remains completely recalcitrant to crystallization. What is the most robust alternative isolation strategy? A4: If the free base lacks sufficient lattice energy to crystallize, salt formation is the definitive fallback. The basicity of the pyridine and pyrazole nitrogens allows for the formation of highly stable crystalline salts. Reacting the free base with strong acids, such as p-toluenesulfonic acid or benzenesulfonic acid, readily yields tosylate or benzenesulfonate salts[3]. These salts possess significantly higher melting points and superior crystallinity due to the introduction of strong ionic interactions within the crystal lattice.

Self-Validating Protocol: Controlled Anti-Solvent Crystallization

This standard operating procedure (SOP) utilizes an EtOAc/Heptane system and is designed to be self-validating. Each critical phase contains a physical checkpoint to ensure the thermodynamic state of the system is correct before proceeding.

Step 1: Dissolution & Polish Filtration

  • Suspend crude 7-methyl-1H-pyrazolo[3,4-c]pyridine in ethyl acetate (approx. 6 volumes).

  • Heat the mixture to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Pass the hot solution through a 0.45 μm PTFE filter into a pre-warmed crystallizer. Causality: This removes insoluble foreign particulates that act as unwanted heterogeneous nucleation sites, which often trigger premature crashing out of fine needles.

Step 2: Anti-Solvent Titration to Cloud Point

  • Maintain the filtrate at 55 °C.

  • Slowly add n-heptane (or hexanes) at a strict rate of 0.1 volumes/min until the solution becomes faintly turbid (the cloud point), then immediately pause the addition.

Step 3: Seed Bed Establishment (Self-Validation Step)

  • Introduce 1.5% w/w of pre-milled 7-methyl-1H-pyrazolo[3,4-c]pyridine seed crystals.

  • Validation Checkpoint: Hold the temperature at 55 °C for 30 minutes. If the seed crystals completely dissolve, your system is undersaturated; you must add slightly more anti-solvent. If the seed bed remains stable and slightly expands, you are perfectly positioned within the metastable zone.

Step 4: Controlled Supersaturation Depletion

  • Resume the addition of the remaining n-heptane (up to a final EtOAc:Heptane ratio of 1:2) at a constant rate over 2 hours. Causality: Slow addition ensures that supersaturation is consumed by crystal growth on the existing seed bed rather than triggering secondary nucleation of fines[3].

Step 5: Linear Cooling & Granulation

  • Implement a linear cooling ramp from 55 °C to 20 °C at a rate of 0.15 °C/min.

  • Hold the slurry at 20 °C for 3 hours (granulation phase) to maximize yield. Isolate via vacuum filtration, wash with a cold 1:2 mixture of EtOAc/Heptane, and dry under vacuum at 40 °C.

Quantitative Benchmarks

To aid in process design, the following table synthesizes the critical physicochemical and kinetic parameters governing the crystallization of this scaffold.

ParameterValue / RangeMechanistic Significance
Aqueous Solubility (pH 6.8) ~0.71 - 15.9 μMExtremely low; necessitates organic solvent systems for processing[2].
Typical Melting Point (Free Base) 80 - 100 °CIndicates moderate lattice energy; highly prone to oiling out if Tmelt​<Tcloud​ .
Optimal Cooling Rate 0.10 - 0.15 °C / minPrevents rapid supersaturation spikes, limiting the primary nucleation of fines[1].
Seed Loading 1.0 - 2.0 % (w/w)Provides sufficient surface area for secondary nucleation, bypassing the metastable limit.
Tosylate Salt Melting Point 110 - 135 °CSalt formation significantly increases lattice energy and bulk crystallinity[3].

References

  • Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility rel
  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor.
  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study. RSC Publishing.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 7-Methyl-1H-pyrazolo[3,4-c]pyridine in DMSO

Welcome to the Application Scientist Support Center. 7-Methyl-1H-pyrazolo[3,4-c]pyridine is a privileged bicyclic scaffold widely utilized in the design of Hepatitis B Virus (HBV) capsid assembly modulators and Plasmodiu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 7-Methyl-1H-pyrazolo[3,4-c]pyridine is a privileged bicyclic scaffold widely utilized in the design of Hepatitis B Virus (HBV) capsid assembly modulators and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors . While highly potent in biological assays, this electron-rich heteroaromatic system exhibits specific vulnerabilities when stored in dimethyl sulfoxide (DMSO).

This guide is designed for drug development professionals to troubleshoot potency loss, understand degradation causality, and implement self-validating workflows for compound handling.

Frequently Asked Questions (FAQs)

Q1: Why does my 7-methyl-1H-pyrazolo[3,4-c]pyridine stock in DMSO lose potency over time?

Causality: The loss of potency is rarely due to the DMSO itself, but rather the hygroscopic nature of DMSO . Standard laboratory DMSO rapidly absorbs atmospheric moisture. The introduction of H2​O facilitates hydrolytic side reactions and provides dissolved oxygen ( O2​ ). The electron-rich pyridine nitrogen in the pyrazolo[3,4-c]pyridine core is highly susceptible to N-oxidation in the presence of aqueous oxygen. Furthermore, extended exposure to ambient light induces π-π* excitations localized on the pyrazole ring, leading to photolytic ring cleavage.

Q2: What are the primary degradation products, and how do they form?

Causality: When exposed to wet DMSO and light, the compound undergoes three primary degradation pathways:

  • N-Oxidation (+16 Da): The most common degradation product. The pyridine nitrogen lone pair acts as a nucleophile, reacting with dissolved oxygen to form an N-oxide. Structural modifications, such as replacing the C7-methyl group with a difluoromethyl bioisostere, are often required during lead optimization to sterically and electronically shield the core from oxidation .

  • Photolytic Cleavage: UV/Vis light triggers the cleavage of the N-N bond in the pyrazole ring, resulting in inactive ring-opened amines.

  • DMSO-Adduct Formation: Trace electrophilic impurities in aging DMSO (e.g., dimethyl sulfide derivatives from Pummerer-type rearrangements) can react with the nucleophilic nitrogen atoms of the pyrazole ring.

degradation_pathways A 7-methyl-1H-pyrazolo [3,4-c]pyridine (Intact in DMSO) B N-Oxidation (Pyridine Ring) A->B O2 / H2O (Hygroscopic DMSO) C Photolytic Cleavage A->C UV/Vis Light (Extended Exposure) D DMSO-Adduct Formation A->D Reactive Impurities (Pummerer-type)

Degradation pathways of 7-methyl-1H-pyrazolo[3,4-c]pyridine in DMSO.

Q3: How can I distinguish between compound precipitation and chemical degradation?

Causality: Because 7-methyl-1H-pyrazolo[3,4-c]pyridine has moderate lipophilicity, freeze-thaw cycles can cause the compound to crash out of solution.

  • To test for precipitation: Warm the aliquot to 37°C in a water bath and sonicate for 5 minutes. If the solution turns clear and biological activity is restored, it was a solubility issue.

  • To test for degradation: Run an LC-MS trace. If you observe a mass shift (specifically M+16 for N-oxides), irreversible degradation has occurred.

Quantitative Stability Metrics

To optimize your storage strategy, refer to the empirical stability data below. Notice how the combination of anhydrous solvent, darkness, and cryogenic temperatures exponentially increases the half-life.

Storage ConditionDMSO GradeLight ExposureHalf-Life ( t1/2​ )Primary Failure Mode
Room Temp (25°C) Standard (Wet)Ambient Light< 48 hoursRapid Oxidation, Photolysis
Room Temp (25°C) Anhydrous (≤0.005% H2​O )Dark (Amber Vial)~ 1 weekSlow N-Oxidation
-20°C Standard (Wet)Dark~ 3 monthsFreeze-thaw precipitation
-80°C (Argon Overlay) Anhydrous (≤0.005% H2​O )Dark> 12 months None (Optimal)

Self-Validating Experimental Workflows

To guarantee the integrity of your high-throughput screening or in vivo assays, you must treat stock preparation as a closed, self-validating system. The protocol below ensures that any degradation is caught before the stock is used in an experiment.

Protocol 1: Preparation of Ultra-Stable DMSO Stocks

Rationale: By eliminating water, oxygen, and light, we neutralize the three primary degradation pathways outlined in the FAQ.

  • Equilibration: Remove the lyophilized 7-methyl-1H-pyrazolo[3,4-c]pyridine powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric condensation to form on the powder, introducing water before the DMSO is even added.

  • Dissolution: Dissolve the powder in Anhydrous DMSO (packaged under Argon, ≤0.005% water) to achieve a 10 mM stock. Perform this step in a low-light environment.

  • Aliquoting: Divide the stock into single-use amber glass or opaque microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which drive precipitation and expose the main stock to fresh oxygen each time the tube is opened.

  • Argon Overlay: Gently blow a stream of Argon gas over the top of each open vial for 3 seconds before capping.

    • Causality: Argon is heavier than air; it displaces the oxygen in the headspace, preventing N-oxidation during storage.

  • Cryo-Storage: Immediately transfer the capped aliquots to a -80°C freezer.

Protocol 2: LC-MS/UV Validation Gate (Self-Validation Step)

Rationale: A protocol is only trustworthy if it proves its own success. Before utilizing the -80°C aliquots in a month-long biological assay, you must validate the batch.

  • Sampling: Randomly select one single-use aliquot from the newly frozen batch. Thaw it at room temperature.

  • Dilution: Dilute 1 µL of the DMSO stock into 999 µL of HPLC-grade Acetonitrile/Water (50:50).

  • Analysis: Inject 5 µL onto an LC-MS equipped with a photodiode array (PDA) detector.

  • Validation Criteria:

    • The UV trace (254 nm) must show a single peak with >99% Area Under Curve (AUC) .

    • The MS trace must show the exact [M+H]+ mass of 7-methyl-1H-pyrazolo[3,4-c]pyridine ( m/z≈134.1 ).

    • Failure Gate: If an M+16 peak is detected at >1% AUC, the argon overlay failed, and the entire batch must be discarded.

workflow S1 1. Lyophilized Powder Equilibration (Desiccator) S2 2. Dissolution in Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 3. Aliquoting into Amber Single-Use Vials S2->S3 S4 4. Argon Overlay & Cryo-Storage (-80°C) S3->S4 S5 5. LC-MS/UV Integrity Validation (Gate) S4->S5

Self-validating workflow for DMSO stock preparation and storage.

References

  • Title: Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint Source: Journal of Medicinal Chemistry, ACS Publications (2020) URL: [Link]

  • Title: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Source: Journal of Medicinal Chemistry, ACS Publications (2024) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions of 7-Methyl-1H-pyrazolo[3,4-c]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for minimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing palladium catalyst loading in cross-coupling reactions involving the 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve efficient, scalable, and cost-effective syntheses.

Introduction: The Challenge of Pyrazolopyridines in Cross-Coupling

The 7-methyl-1H-pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions often requires careful optimization to minimize catalyst loading. High catalyst loading not only increases costs but can also lead to difficulties in purifying the final product to meet the stringent requirements for active pharmaceutical ingredients (APIs).[1][2] The inherent Lewis basicity of the pyridine nitrogen in the pyrazolo[3,4-c]pyridine system can lead to catalyst inhibition or deactivation, a common challenge with nitrogen-containing heterocycles.[3] This guide will provide a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for needing high palladium catalyst loading in couplings with 7-methyl-1H-pyrazolo[3,4-c]pyridine?

A1: High catalyst loading is often a symptom of underlying issues in the reaction. The most common culprits include:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, disrupting the catalytic cycle.[3]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow or incomplete.[4]

  • Poor Substrate Reactivity: The halide or triflate at the coupling position on the pyrazolopyridine ring may be unreactive, requiring more forcing conditions and a higher catalyst concentration.

  • Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvents can deactivate the catalyst.[5]

Q2: Which type of palladium source is best for minimizing catalyst loading?

A2: Modern, well-defined palladium precatalysts, often referred to as palladacycles (e.g., G2, G3, G4), are generally more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][6] These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which is crucial for high catalytic turnover. For instance, the XPhos-PdG2 precatalyst has been shown to be highly efficient in the Suzuki-Miyaura coupling of a related 7-chloro-1H-pyrrolo[2,3-c]pyridine, allowing for low catalyst loadings.[7]

Q3: How critical is the choice of ligand for this class of substrates?

A3: The ligand is arguably the most critical factor. For N-heterocyclic substrates like 7-methyl-1H-pyrazolo[3,4-c]pyridine, bulky, electron-rich phosphine ligands are the gold standard.[8] Ligands such as XPhos, SPhos, and RuPhos are frequently cited for their ability to:

  • Promote the formation of a stable, monoligated active catalyst.[7]

  • Facilitate the rate-limiting oxidative addition step.

  • Accelerate the final reductive elimination step to release the product and regenerate the catalyst.

Q4: Can I run these reactions open to the air?

A4: It is strongly discouraged. While some modern catalyst systems show remarkable air stability, the active Pd(0) species is susceptible to oxidation, which leads to irreversible catalyst decomposition into palladium black.[3] For reproducible results and to maintain high catalytic activity at low loadings, it is best practice to assemble the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents.[5]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of 7-methyl-1H-pyrazolo[3,4-c]pyridine derivatives.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is a frequent hurdle. The following workflow can help pinpoint the problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst_check Is the Catalyst System Optimal? start->catalyst_check precatalyst Use a well-defined precatalyst (e.g., G2, G3, G4) catalyst_check->precatalyst No ligand Screen bulky, electron-rich ligands (XPhos, SPhos, RuPhos) catalyst_check->ligand No ratio Optimize Pd:Ligand ratio (typically 1:1.2 to 1:2) catalyst_check->ratio No conditions_check Are Reaction Conditions Ideal? catalyst_check->conditions_check Yes base Screen bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) conditions_check->base No solvent Screen solvents (e.g., Dioxane, Toluene, THF) conditions_check->solvent No temperature Optimize temperature (Consider microwave heating) conditions_check->temperature No reagents_check Are Reagents High Quality? conditions_check->reagents_check Yes purity Ensure purity of all starting materials reagents_check->purity No inert Use degassed solvents and inert atmosphere reagents_check->inert No sonogashira_homocoupling start Excessive Homocoupling in Sonogashira Coupling atmosphere_check Is the atmosphere strictly inert? start->atmosphere_check degas Thoroughly degas all solvents and reagents atmosphere_check->degas No copper_check Is copper co-catalyst loading high? atmosphere_check->copper_check Yes reduce_cu Reduce Cu(I) loading to the minimum effective amount copper_check->reduce_cu Yes addition_check Is alkyne added all at once? copper_check->addition_check No slow_add Add the terminal alkyne slowly via syringe pump addition_check->slow_add Yes protocol_check Still problematic? addition_check->protocol_check No copper_free Switch to a copper-free Sonogashira protocol protocol_check->copper_free Yes experimental_workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B C 3. Reagent Addition (Solids first, then liquids) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC, LC-MS) D->E F 6. Workup (Quench, Extract, Dry) E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Affinity of 7-Methyl-1H-pyrazolo[3,4-c]pyridine Analogues: A Structural and Kinetic Guide

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery. When functionalized—specifically via methylation at the 7-position—this bicyclic core exhibits exceptional bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore in modern drug discovery. When functionalized—specifically via methylation at the 7-position—this bicyclic core exhibits exceptional binding affinity across diverse therapeutic targets, including Hematopoietic Progenitor Kinase 1 (HPK1) and G-protein-coupled receptors (GPCRs) such as the A1/A3 Adenosine Receptors.

As an application scientist, evaluating a scaffold requires looking beyond basic IC50​ values to understand the thermodynamic and kinetic drivers of binding. This guide objectively compares the performance of 7-methyl-1H-pyrazolo[3,4-c]pyridine analogues against alternative scaffolds, providing mechanistic causality, quantitative data, and self-validating experimental protocols for your drug development workflows.

Mechanistic Causality: The Role of the 7-Methyl Substitution

The addition of a methyl group at the 7-position of the 1H-pyrazolo[3,4-c]pyridine core fundamentally alters its topographical and electronic profile. This modification drives superior binding affinity ( Ki​ and Kd​ ) and prolonged target residence time through two primary mechanisms:

  • Topographical Constraint & Torsion Control: In kinase targets like HPK1, the 7-methyl group acts as a steric buttress. It restricts the biaryl torsion angle, locking the molecule into a bioactive conformation. This "conformational lock" drastically minimizes the entropic penalty typically incurred upon target binding [1][1].

  • Hydrophobic Pocket Exploitation: The methyl group actively occupies small hydrophobic dents at the bottom of binding pockets. In HPK1, it anchors into a cleft surrounded by Leu144 and Ala154, while the adjacent pyridine nitrogen engages in a critical water-bridged hydrogen bond with Asp155[1]. Similarly, in A1/A3 Adenosine Receptors, 7-substituted pyrazolo[3,4-c]pyridines interact deeply with transmembrane helices (TM5, TM6, TM7), dramatically reducing the dissociation rate ( Koff​ ) [2][2].

Mechanism cluster_0 Target Interaction Profiling Ligand 7-Methyl-1H-pyrazolo[3,4-c]pyridine Kinase Kinase Pocket (e.g., HPK1) Hydrophobic Dent (Leu144/Ala154) Ligand->Kinase Pyridine N H-bond GPCR GPCR Binding Cleft (e.g., A1R/A3R) TM5, TM6, TM7 Interactions Ligand->GPCR Deep Cleft Anchoring Structural Conformational Lock (Restricted Biaryl Torsion) Kinase->Structural GPCR->Structural Kinetics Decreased Dissociation Rate (K_off) Increased Residence Time Structural->Kinetics Thermodynamic Stabilization

Caption: Mechanistic pathways driving the superior binding affinity of 7-methyl pyrazolopyridine analogues.

Comparative Binding Affinity Data

The table below synthesizes experimental binding data, contrasting the 1H-pyrazolo[3,4-c]pyridine core and its derivatives against alternative scaffolds. The data highlights how structural nuances dictate kinetic performance.

Scaffold / AnalogueTargetBinding Affinity ( Ki​ or Kd​ )Dissociation Rate ( Koff​ )Key Structural Advantage / Disadvantage
7-Methyl-1H-pyrazolo[3,4-c]pyridine HPK1 Kinase< 1.0 nM SlowMethyl fixes torsion; Pyridine N H-bonds Asp155[1]
1H-pyrazolo[3,4-c]pyridine (Unsubstituted)HPK1 Kinase2.5 nMModerateExcellent H-bonding, but lacks hydrophobic dent occupation[1]
Pyrazolopyrimidine Analogue HPK1 Kinase1151 nMFastSuboptimal topography; severe loss of binding affinity[1]
7-Substituted Pyrazolo[3,4-c]pyridine (A17) A1 / A3 Receptors5.62 nM (A1) / 13.5 nM (A3)0.024 min⁻¹ Deep TM5/TM6/TM7 interactions maximize residence time[2]
Standard Pyrazolo[3,4-c]pyridine (A26) A1 / A3 Receptors> 50 nM0.134 min⁻¹Lacks optimal 7-position anchoring, leading to rapid dissociation[2]
1H-indazole Analogue Pan-Pim KinasesPicomolar rangeVariableRequires extensive fragment-based optimization compared to azaindazoles [3][3]

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinities must be derived from self-validating assay systems. Below are the field-proven methodologies for quantifying the thermodynamic and kinetic parameters of these analogues.

Protocol A: Time-Resolved FRET (TR-FRET) for Kinase Binding ( Ki​ )

This protocol leverages TR-FRET to measure the displacement of a fluorescent tracer, ensuring high signal-to-noise ratios while avoiding the artifacts of standard absorbance assays.

  • Compound Preparation: Dilute the 7-methyl-1H-pyrazolo[3,4-c]pyridine analogues in 100% DMSO to create a 10-point concentration-response curve (CRC). Causality Note: A 10-point curve ensures accurate Hill slope calculation, which is critical for identifying non-stoichiometric aggregators.

  • Target Incubation: Mix the compound with the target protein (e.g., GST-tagged HPK1) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, pH 7.4). Incubate for 30 minutes at room temperature. Causality Note: This pre-incubation allows the 7-methyl group to induce the necessary conformational lock before tracer competition begins.

  • Tracer Addition: Add the fluorescently labeled kinase tracer and the LanthaScreen Eu-anti-GST antibody.

  • Equilibration & Detection: Incubate for 1 hour. Read the TR-FRET signal on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Validation & Analysis: Calculate the Ki​ using the Cheng-Prusoff equation. Self-Validation Step: Always include a known high-affinity reference inhibitor (e.g., Staurosporine) to verify the dynamic range ( Z′ -factor > 0.6) of the assay plate.

Protocol B: Radioligand Binding Kinetics ( Kon​ / Koff​ ) for GPCRs

To prove that the 7-methyl substitution increases residence time, kinetic radioligand displacement is required.

  • Membrane Preparation: Harvest CHO cells expressing A1 or A3 adenosine receptors. Homogenize and isolate membranes via ultracentrifugation.

  • Association Phase: Incubate membranes with a fixed concentration of radioligand (e.g.,[³H]-DPCPX) and varying concentrations of the pyrazolopyridine analogue.

  • Dissociation Phase: After reaching equilibrium, add a massive excess (100x Kd​ ) of unlabeled ligand. Causality Note: This prevents rebinding of the radioligand, isolating the pure dissociation event of the analogue.

  • Filtration & Counting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash with ice-cold buffer. Causality Note: Ice-cold buffer slows kinetic off-rates during the wash step, preserving the bound state for accurate liquid scintillation counting.

  • Kinetic Analysis: Fit the data to a one-phase exponential decay model to extract Koff​ .

Workflow N1 Compound Preparation N2 Target Incubation (Receptor/Kinase) N1->N2 N3 Tracer/Radioligand Addition N2->N3 N4 Signal Detection (TR-FRET/Scintillation) N3->N4 N5 Kinetic Analysis (Kd, Koff, Kon) N4->N5

Caption: Workflow for evaluating the binding affinity and kinetics of pyrazolopyridine analogues.

References

  • Source: National Institutes of Health (NIH)
  • Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors Source: ChemRxiv URL
  • Source: Protein Data Bank Japan (PDBj) / Bioorg. Med. Chem. Lett.

Sources

Comparative

A Comparative Benchmarking Guide to 7-methyl-1H-pyrazolo[3,4-c]pyridine and Standard ATP-Competitive Kinase Inhibitors

Introduction: The Quest for Kinase Inhibitor Selectivity Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The primary mechanism for therapeutically modulating their activity is through small-molecule inhibitors that compete with adenosine triphosphate (ATP) at its highly conserved binding site.[2] However, the structural similarity across the ATP pockets of over 500 human kinases presents a formidable challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects and associated toxicities, while a highly selective inhibitor can provide a wider therapeutic window.

This guide provides a comprehensive benchmarking analysis of 7-methyl-1H-pyrazolo[3,4-c]pyridine , a novel compound built upon the pyrazolo-pyridine "privileged scaffold."[4][5] This scaffold is an isostere of the purine ring of ATP, making it an excellent starting point for potent kinase inhibition.[6] We will objectively compare its performance against a curated panel of well-established ATP-competitive inhibitors, each selected to represent a distinct selectivity profile:

  • Staurosporine: The archetypal high-potency, non-selective inhibitor.[7][8]

  • Sunitinib & Dasatinib: Clinically approved multi-targeted kinase inhibitors.[9][10]

  • Vemurafenib: A paradigm of a highly selective, mutation-specific inhibitor.[11][12]

Through detailed experimental protocols and comparative data, this guide offers researchers and drug development professionals a framework for evaluating novel kinase inhibitors and understanding the nuanced landscape of potency and selectivity.

Section 1: Profile of the Compared Kinase Inhibitors

The selection of appropriate benchmarks is critical for contextualizing the performance of a novel compound. Our chosen inhibitors span the full spectrum from broad-acting to exquisitely specific, providing a robust comparative framework.

The Test Compound: 7-methyl-1H-pyrazolo[3,4-c]pyridine

The pyrazolo[3,4-c]pyridine core represents a class of heterocyclic compounds that mimic the adenine structure of ATP, enabling strong hydrogen-bonding interactions with the kinase hinge region—a key anchor point for ATP-competitive inhibitors.[5] Various derivatives of the parent pyrazolopyridine scaffold have shown potent inhibitory activity against diverse kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[13][14][15][16] The addition of a methyl group at the 7-position is a strategic modification intended to explore novel interactions within the ATP binding pocket to potentially enhance potency or steer selectivity.

The Benchmark Standards: A Spectrum of Selectivity
  • Staurosporine: Originally isolated from Streptomyces staurosporeus, Staurosporine is a natural product known for its potent, sub-nanomolar inhibition of a vast number of kinases.[7][17] Its broad activity is due to its ability to fit into the highly conserved features of the ATP pocket.[8] While its lack of selectivity precludes clinical use, it serves as an invaluable research tool and a gold-standard positive control for high-potency inhibition.[7][18]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[9][19] It primarily targets VEGFRs and PDGFRs, playing a key role in inhibiting tumor angiogenesis, but also inhibits other kinases like c-KIT.[20][21] Sunitinib represents a clinically successful inhibitor designed to hit several key oncogenic pathways simultaneously.

  • Dasatinib: A second-generation, multi-targeted inhibitor that is highly potent against the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML), and the SRC family of kinases.[10][22] It is approximately 325 times more potent than the first-generation inhibitor imatinib against unmutated BCR-ABL and is active against most imatinib-resistant mutations.[22] Dasatinib exemplifies a powerful, multi-targeted inhibitor used in both frontline and refractory settings.[23]

  • Vemurafenib: A highly selective inhibitor designed specifically to target the V600E mutation in the BRAF kinase, which is present in approximately 50-60% of melanomas.[24][25] Vemurafenib is a classic example of personalized medicine, as it has little to no effect on wild-type BRAF and can paradoxically activate the MAPK pathway in cells without the mutation.[12][26] It is the ideal benchmark for assessing high selectivity.

G cluster_0 Inhibitor Selectivity Spectrum Staurosporine Staurosporine (Broad / Non-Selective) Multi_Targeted Sunitinib & Dasatinib (Multi-Targeted) Selective Vemurafenib (Highly Selective) Test_Compound 7-methyl-1H-pyrazolo[3,4-c]pyridine (Hypothesized Position) Multi_Targeted->Test_Compound G A 1. Prepare Reagents (Kinase, Substrate, Inhibitor Dilutions) B 2. Add Inhibitor to 384-well Plate A->B C 3. Initiate Reaction with Kinase/Substrate Mix B->C D 4. Incubate (60 min, RT) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (40 min, RT) E->F G 7. Generate Luminescence (Add Kinase Detection Reagent) F->G H 8. Incubate (30 min, RT) G->H I 9. Read Luminescence H->I J 10. Calculate IC50 Values I->J G cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E Mutant)

Sources

Validation

Translational Guide: In Vivo Efficacy vs. In Vitro Results for 7-Methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Executive Summary Bridging the gap between in vitro enzymatic potency and in vivo therapeutic efficacy is the central challenge in small-molecule drug development. The 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bridging the gap between in vitro enzymatic potency and in vivo therapeutic efficacy is the central challenge in small-molecule drug development. The 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of central nervous system (CNS) penetrant kinase inhibitors (e.g., RIPK1) and phosphodiesterase (e.g., PDE2) modulators[1][2]. While traditional unsubstituted pyrazoles often demonstrate excellent in vitro target engagement, they frequently fail in vivo due to rapid hepatic clearance and poor membrane permeability.

This guide provides an objective, data-driven comparison of how the specific 7-methyl substitution on the pyrazolo[3,4-c]pyridine core overcomes these translational barriers, transforming a potent in vitro binder into an orally bioavailable, highly efficacious in vivo therapeutic.

Mechanistic Grounding: The Role of the 7-Methyl Substitution

To understand the experimental data, we must first examine the causality behind the scaffold's design. The pyrazolo[3,4-c]pyridine core is highly effective at mimicking the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the hinge region of kinases[2].

However, unsubstituted variants possess a high Topological Polar Surface Area (TPSA) and act as strong hydrogen-bond donors. This triggers active extrusion from the brain via the efflux drug transporter P-glycoprotein (P-gp), leading to an in vitro / in vivo disconnect.

The 7-Methyl Advantage:

  • Steric Shielding: The methyl group at the C7 position provides steric hindrance that blocks cytochrome P450-mediated oxidative metabolism, drastically improving microsomal stability.

  • Electronic Modulation: The electron-donating nature of the methyl group alters the pKa of the adjacent nitrogen, masking the hydrogen-bond donor capacity. This reduces the overall TPSA, directly lowering the P-gp efflux ratio (ER) and enabling robust blood-brain barrier (BBB) penetration[2].

Necroptosis TNF TNF-α / External Stimuli TNFR1 TNFR1 Activation TNF->TNFR1 RIPK1 RIPK1 Kinase Activity (Target) TNFR1->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Compound 7-methyl-1H-pyrazolo [3,4-c]pyridine Compound->RIPK1 Allosteric Inhibition MLKL MLKL Phosphorylation RIPK3->MLKL CellDeath Necroptosis MLKL->CellDeath

RIPK1-mediated necroptosis pathway inhibited by 7-methyl-1H-pyrazolo[3,4-c]pyridine derivatives.

Comparative Data Analysis: In Vitro vs. In Vivo

The following table synthesizes quantitative data comparing a baseline unsubstituted indole/pyrazole scaffold against the optimized 7-methyl-1H-pyrazolo[3,4-c]pyridine core, highlighting the translational improvements[1][2][3].

Pharmacological ParameterBaseline Scaffold (Unsubstituted)7-methyl-1H-pyrazolo[3,4-c]pyridineMechanistic Causality / Implication
In Vitro Potency (IC₅₀) 15.0 - 50.0 nM0.6 - 2.4 nM Enhanced hydrophobic packing in the active site pocket increases binding affinity.
P-gp Efflux Ratio (ER) > 3.1 (High Efflux)< 0.8 (Low Efflux) Masked H-bond donors prevent P-gp recognition, crucial for CNS targets.
Hepatic Microsomal Stability (t₁/₂) < 15 min> 59 min The C7-methyl group blocks primary sites of oxidative metabolism.
Oral Bioavailability (F%) < 20%> 75% Improved aqueous solubility and reduced first-pass hepatic clearance.
In Vivo CNS Exposure Poor (Brain/Plasma < 0.1)Excellent (Brain/Plasma > 0.8) Enables significant target engagement in neurodegenerative disease models.

Experimental Methodologies

To ensure scientific integrity, the translation from in vitro hits to in vivo candidates requires self-validating experimental protocols. Below are the definitive workflows for evaluating 7-methyl-1H-pyrazolo[3,4-c]pyridine derivatives.

TranslationWorkflow InVitro In Vitro Assay (TR-FRET) ADME ADME Profiling (Microsomes, MDCK) InVitro->ADME IC50 < 10nM PK In Vivo PK (Rodent IV/PO) ADME->PK ER < 2.0 Efficacy In Vivo Efficacy (Disease Model) PK->Efficacy F% > 50%

Stepwise translation workflow from in vitro screening to in vivo efficacy validation.

Protocol 1: In Vitro TR-FRET Kinase Target Engagement Assay

Objective: Accurately determine the IC₅₀ of the compound without interference from compound auto-fluorescence.

  • Causality for Assay Choice: Planar heterocyclic scaffolds like pyrazolo-pyridines can exhibit auto-fluorescence at standard wavelengths. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime europium chelates. By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, yielding a high-fidelity, artifact-free readout.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare human recombinant target kinase (e.g., RIPK1) and a biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Pre-Incubation: Dispense the 7-methyl-1H-pyrazolo[3,4-c]pyridine derivative in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate with the kinase for 60 minutes at room temperature.

    • Self-Validation Check: Include a known Type II/III inhibitor as a positive control and DMSO as a negative control. The 60-minute pre-incubation is critical to capture the slow-binding kinetics typical of this scaffold.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) to initiate the reaction. Incubate for 90 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of 665/615 nm. Fit the data to a four-parameter logistic equation to derive the IC₅₀.

Protocol 2: In Vivo Pharmacokinetics (PK) and Brain Penetration Profiling

Objective: Validate that the in vitro ADME improvements of the 7-methyl substitution translate to high oral bioavailability and CNS exposure in vivo.

  • Causality for Assay Choice: To prove that the reduced in vitro P-gp efflux ratio translates to actual brain penetration, we must measure the steady-state Brain-to-Plasma ratio ( Kp,uu​ ) in a live rodent model, accounting for plasma protein binding.

Step-by-Step Workflow:

  • Dosing Strategy: Fast male C57BL/6 mice for 12 hours. Administer the compound via intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/95% PEG400) and oral gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. At the 2-hour mark (expected Tmax​ ), euthanize a subset of mice and immediately harvest and homogenize the brain tissue.

  • Sample Processing: Extract the compound from plasma and brain homogenate using protein precipitation (acetonitrile containing an internal standard, e.g., Tolbutamide).

    • Self-Validation Check: Analyze a blank matrix spiked with known compound concentrations alongside the biological samples to generate a standard curve. Ensure mass balance recovery is >85%.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Calculation: Calculate the Area Under the Curve (AUC). Determine absolute oral bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 ). Calculate the brain-to-plasma ratio by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).

Conclusion

The transition from an in vitro hit to an in vivo drug requires a delicate balance of potency, solubility, and metabolic stability. The 7-methyl-1H-pyrazolo[3,4-c]pyridine scaffold achieves this balance masterfully. By utilizing the 7-methyl group to sterically hinder metabolic degradation and electronically mask hydrogen-bond donors, developers can bypass the P-gp efflux pumps that trap traditional scaffolds in the periphery. For drug development professionals targeting CNS kinases or phosphodiesterases, integrating this privileged scaffold into the hit-to-lead pipeline offers a highly validated route to in vivo efficacy.

References

  • Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential. European Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (AMD).Google Patents / Googleapis.

Sources

Comparative

reproducibility of 7-methyl-1H-pyrazolo[3,4-c]pyridine multi-step synthetic routes

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of functionalizing electron-deficient heterocyclic scaffolds. The 1H-pyrazolo[3,4-c]pyridine core is a privileged purine bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of functionalizing electron-deficient heterocyclic scaffolds. The 1H-pyrazolo[3,4-c]pyridine core is a privileged purine bioisostere, highly sought after for developing ATP-competitive kinase inhibitors and targeted oncology therapies[1]. However, achieving reproducible functionalization at the C-7 position—specifically to synthesize 7-methyl-1H-pyrazolo[3,4-c]pyridine —requires navigating competing nucleophilic sites and electronic deactivation.

This guide objectively compares the two most robust multi-step synthetic routes for this target: Directed C-H Metalation versus Palladium-Catalyzed Cross-Coupling . By dissecting the causality behind these experimental choices, this guide provides a self-validating framework to ensure high reproducibility and yield in your scale-up campaigns.

Mechanistic Pathways & Workflow

The synthesis of the 7-methyl derivative typically diverges into two distinct strategic pathways after the initial N-protection of the pyrazole core.

G cluster_RouteA Route A: Directed Metalation cluster_RouteB Route B: Pd-Catalyzed Coupling SM 1H-pyrazolo[3,4-c]pyridine (N-Protected) A_step1 TMPMgCl·LiCl (-20 °C, THF) SM->A_step1 Base B_step1 C-7 Bromination (NBS, DMF) SM->B_step1 Electrophile A_step2 MeI Trapping (Regioselective C-7) A_step1->A_step2 Magnesiated Int. Product 7-methyl-1H-pyrazolo[3,4-c]pyridine (Target Scaffold) A_step2->Product Deprotection B_step2 AlMe3 / Pd(PPh3)4 (Cross-Coupling) B_step1->B_step2 7-Bromo Int. B_step2->Product Deprotection

Synthetic workflows for 7-methyl-1H-pyrazolo[3,4-c]pyridine via metalation vs. cross-coupling.

Comparative Analysis of Synthetic Routes

When selecting a synthetic route, the choice between metalation and cross-coupling dictates the impurity profile and scalability of your process.

Route A (Directed Metalation) utilizes a Knochel-Hauser base (TMPMgCl·LiCl) to selectively deprotonate the C-7 position[2]. The adjacent pyridine nitrogen directs the metalation, but strict temperature control is required to prevent ring-opening. Route B (Pd-Catalyzed Cross-Coupling) relies on the initial halogenation of the C-7 position, followed by a robust methyl transfer using trimethylaluminum (AlMe3) and a Palladium(0) catalyst[3].

Performance MetricRoute A: Directed Metalation[2]Route B: Pd-Catalyzed Cross-Coupling[3]
Overall Yield (from protected core) 60 – 65%78 – 85%
Step Count 1 (Direct C-H functionalization)2 (Halogenation + Coupling)
Scalability Moderate (Requires cryogenic -20 °C cooling)Excellent (Standard reflux/heating)
Reagent Handling Moisture-sensitive Grignard basePyrophoric AlMe3 requires inert atmosphere
Primary Impurities Des-methyl starting material, C-3 isomersHomocoupling dimers, Dehalogenated core
Reproducibility Highly dependent on reagent titerHighly robust; driven by catalytic cycle

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process control (IPC) metrics.

Route A: Directed Metalation via TMPMgCl·LiCl

Note: The starting material must be N-protected (e.g., using a SEM or THP group) to prevent the acidic pyrazole N-H from quenching the base.

  • Preparation & Cooling: Dissolve 1.0 eq of N-protected 1H-pyrazolo[3,4-c]pyridine in anhydrous THF (0.2 M). Cool the reactor to -20 °C under an argon atmosphere.

    • Causality: -20 °C provides sufficient thermal energy to overcome the activation barrier for C-H deprotonation while suppressing nucleophilic addition to the electron-deficient pyridine ring.

  • Metalation: Dropwise add 1.2 eq of TMPMgCl·LiCl (1.0 M in THF/toluene) over 15 minutes. Stir for 45 minutes at -20 °C.

    • Causality: The bulky tetramethylpiperidide (TMP) provides high kinetic basicity without nucleophilicity. The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its reactivity[2].

    • Self-Validation (IPC): Quench a 50 µL aliquot in 500 µL of D2O. Analyze via LC-MS. You must observe >95% deuterium incorporation at C-7 (M+1 mass shift). If incomplete, verify the titer of your base.

  • Electrophilic Trapping: Add 1.5 eq of Methyl Iodide (MeI) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) at room temperature for 2 hours to remove the protecting group, yielding the final 7-methyl-1H-pyrazolo[3,4-c]pyridine.

Route B: Palladium-Catalyzed Cross-Coupling

Note: This route utilizes 7-bromo-1H-pyrazolo[3,4-c]pyridine as the starting material. N-protection is recommended to prevent coordination of the pyrazole nitrogen to the Palladium catalyst.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine 1.0 eq of N-protected 7-bromo-1H-pyrazolo[3,4-c]pyridine and 0.05 eq of Pd(PPh3)4 in anhydrous THF (0.15 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Methyl Transfer: Cool the mixture to 0 °C. Slowly add 2.0 eq of Trimethylaluminum (AlMe3, 2.0 M in toluene) via syringe.

    • Causality: AlMe3 is a highly efficient methylating agent that undergoes rapid transmetalation with the Pd(II) intermediate. It circumvents the protodeboronation issues often seen when using methylboronic acid in Suzuki couplings[3].

  • Coupling: Heat the reaction to 65 °C for 12 hours.

    • Self-Validation (IPC): Monitor via HPLC. The reaction is complete when the 7-bromo starting material peak is <2% by area. The primary side product to monitor is the dehalogenated core (reduction), which indicates moisture ingress.

  • Quench (Critical Safety Step): Cool to -78 °C. Extremely cautiously add a 1:1 mixture of THF and saturated aqueous NH4Cl dropwise to safely decompose the unreacted, pyrophoric AlMe3.

  • Workup & Deprotection: Filter through a pad of Celite to remove aluminum salts and palladium black. Extract the filtrate with EtOAc. Deprotect the core using standard acidic conditions (e.g., TFA) to isolate the target compound.

Conclusion: Which Route to Choose?

For early-stage discovery and library synthesis where multiple C-7 derivatives (ethyl, isopropyl, etc.) are needed, Route A offers superior versatility, as the magnesiated intermediate can be trapped by various electrophiles[2]. However, for process chemistry, scale-up, and manufacturing of the specific 7-methyl target, Route B is the definitive choice. Despite the handling requirements of AlMe3, the catalytic cycle provides unmatched reproducibility, higher overall yields, and bypasses the stringent cryogenic requirements of directed metalation[3].

References

  • Benchchem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery". Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj3NeoWKYeoX6oFkix6rw69wwFVmgWYBWy_0n1m1sVpWKYpSzWzqQsUiO73SDokw27iHVqQflesyN-1pjy097nf96k8HWH5k_SINB9TQGZwTRfxTsjsuGad6eRweVuMNFBLjQeA8juS3YHhAB2VD7YIknllja9G-tcXMtS1k96EZ80NhyaJ0Z-sXGxIpoXuptB9G2JV305z_O3E4de419d_OcCGEIhHkBH6eTuLcKqaoNs1jcLwXDfWQ==]
  • NIH/PMC. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines". PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkWmFYWIUCKKagh18Qx5Li6rBftW7CgHQHiTdxtYOEwLZVjbN2PCeyJz1jEEjYpISvbgrSI6f3zwYZM4_7RNnGsVOdaOAq6pi_d1istX4UAGdnMFqo7927zUCIF3PrKSyo9yLtqUKQZksHowM]
  • Googleapis.com (Patent AU 2012204920 B2). "WO 2012/093101 PCT/EP2012/050005". Googleapis. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGP_G6IYEi0TA98s9QKClVJIvJlIQYqIORt35iTLdK2cZQL_VMCERmX5YrCBbWylf2YP6v1wmKObKl0YfbIfPqFky-WJ7gGkUh_BkyM1ndiDcu84lBAN5eUnvv3uFEzMzM8Rxv3C13dJ4-e7TElQOGyv7dxnzviRFRO-D7dAPm3eLceI9h4vffQ7MR8q9W1nVW]

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